

Chemical structure of DPTIP-prodrug 18

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Compound of Interest

Compound Name: DPTIP-prodrug 18

Cat. No.: B15574852

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An In-depth Technical Guide on the Chemical Structure and Activity of DPTIP-Prodrug 18

This technical guide provides a comprehensive overview of **DPTIP-prodrug 18** (P18), an orally bioavailable and brain-penetrant prodrug of the potent neutral sphingomyelinase-2 (nSMase2) inhibitor, DPTIP. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

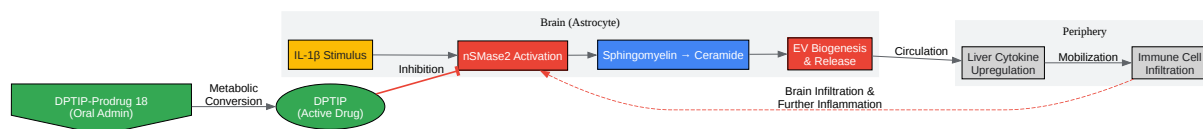
Extracellular vesicles (EVs) are key players in cell-to-cell communication and can contribute to disease progression by transporting pathological cargo. A critical enzyme in the biogenesis of EVs is the neutral sphingomyelinase-2 (nSMase2). Its inhibition is a promising therapeutic strategy for various disease states. 2,6-Dimethoxy-4-(5-phenyl-4-thiophen-2-yl-1H-imidazol-2-yl)-phenol (DPTIP) is a highly potent nSMase2 inhibitor with an IC₅₀ of 30 nM.^{[1][2][3]} However, its clinical development has been hampered by poor oral pharmacokinetics and rapid clearance.^{[1][4]}

To overcome these limitations, a series of prodrugs were developed by masking the phenolic hydroxyl group of DPTIP. Among them, prodrug 18 (P18) was identified as the most promising candidate. P18 features a 2',6'-diethyl-1,4'-bipiperidinyl-based promoiety, which significantly enhances oral absorption, metabolic stability, and brain penetration compared to the parent compound.^{[1][5]}

Chemical Structure and Synthesis

DPTIP-prodrug 18 is synthesized by attaching a 2',6'-diethyl-1,4'-bipiperidynyl promoiety to the phenolic hydroxyl group of DPTIP via a carbamate linker.[1] This modification masks the polar phenol group, improving the molecule's pharmacokinetic properties.

The synthesis of P18 is a multi-step process. First, the promoiety intermediate, 2',6'-diethyl-1,4'-bipiperidine (Intermediate 8), is prepared in a three-step sequence. The final step involves the reaction of DPTIP with this intermediate to yield the P18 prodrug.[1]



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